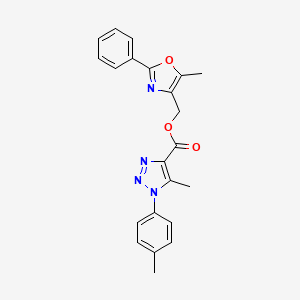

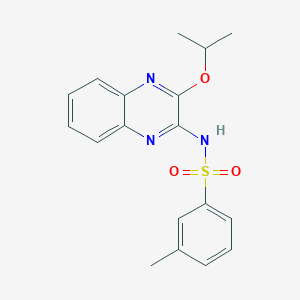

N,N-dimethyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound you mentioned is a derivative of piperidine, with additional functional groups attached.Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación

Antioxidant Properties and Treatment Potential for Age-Related Diseases

N,N-dimethyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-sulfonamide analogues have shown promising antioxidant properties by incorporating free radical scavenger and chelating groups. These compounds demonstrate significant binding affinity for ions like Cu(1+), Cu(2+), Fe(2+), Fe(3+), and Zn(2+), but not for Ca(2+) or Mg(2+). In vitro studies across various human cell lines, including lens epithelial, retinal pigmented epithelial, and hippocampal astrocyte cells, have indicated that these analogues, especially those with free radical scavenger groups, protect against cell viability decrease and glutathione level reductions induced by hydrogen peroxide. Moreover, compounds with chelating groups have shown protection against hydroxyl radicals generated by the Fenton reaction. These findings suggest their potential as preventive treatments for cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Hongxiao Jin, J. Randazzo, Peng Zhang, P. Kador, 2010).

Antibacterial, Antifungal, and Anthelmintic Activity

A series of N,N-dimethyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-sulfonamide derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anthelmintic activities. These compounds have shown significant biological activities, with molecular docking studies revealing that active compounds exhibit similar binding poses as standards. This correlation between binding energy and observed in vitro data for active compounds highlights their potential as antibacterial, antifungal, anthelmintic, and fingerprint agents, especially in the detection of latent fingerprints on various surfaces (G. Khan, S. Sreenivasa, Shivaraja Govindaiah, V. Chandramohan, 2019).

Supramolecular Structures and Binding Studies

The structural analysis of N,N-dimethyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-sulfonamide and its isomers has provided insights into their hydrogen-bonding arrangements. These studies have highlighted the significance of the 4-aminopyridine-3-sulfonamide moiety, which is conserved across molecules by intramolecular N-H...O hydrogen bonds and C-H...O interactions. The supramolecular structures formed by these compounds, through intermolecular N-H...N and N-H...O hydrogen bonds, underscore their potential in forming stable molecular arrangements with applications in drug design and molecular engineering (Nada Kosutić Hulita et al., 2005).

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-dimethyl-4-(6-methylpyridin-2-yl)oxypiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c1-11-5-4-6-13(14-11)19-12-7-9-16(10-8-12)20(17,18)15(2)3/h4-6,12H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVCZKCIAQHPJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-(3,3-Dimethyl-2-oxobutoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2965401.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2965403.png)

![4-(dipropylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2965406.png)

![5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965408.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2965409.png)

![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2965415.png)

amino}acetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2965418.png)

![5-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2965420.png)